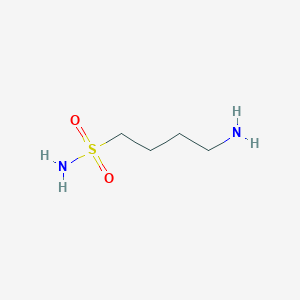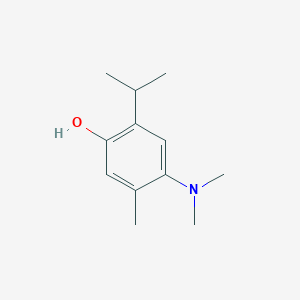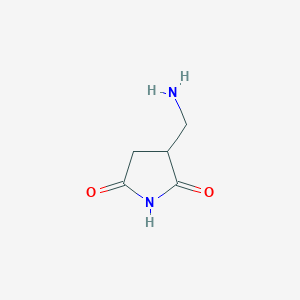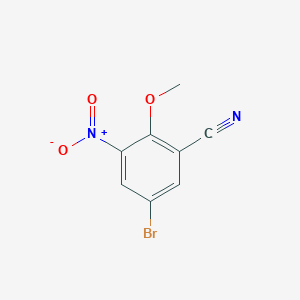
4-Aminobutane-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sulfonamide in Drug Design
Sulfonamides, including 4-Aminobutane-1-sulfonamide, are crucial in medicinal chemistry. They appear in many marketed drugs and are particularly significant in 'sulfonamide antibacterials'. These compounds act as inhibitors of tetrahydropteroic acid synthetase, with the sulfonamide moiety acting as an isostere of 4-aminobenzoic acid's carboxylic acid group. The 4-amino group in these compounds is essential for their activity. Despite historical concerns about hypersensitivity, recent reviews clarify the essential and safe role of the sulfonamide group in medicinal chemistry (Kalgutkar et al., 2010).
Antibiotic Detection in Milk
An enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotics in milk samples has been developed. This assay uses antibodies raised against compounds with aminobenzenesulfonylamino moieties, demonstrating the versatility of this compound in developing sensitive detection methods for sulfonamide antibiotics (Adrián et al., 2009).
Computational Chemistry in Environmental Analysis
Computational chemistry has been applied to study the reactivity of sulfonamide antibiotics, including those with a this compound structure. This research aids in understanding the environmental impact of these emerging pollutants, specifically their behavior during processes like chlorination (Fu et al., 2021).
Potential in GABAB Receptor Antagonism
Research into GABAB receptor antagonists involved the synthesis of sulfonamide analogues of 4-aminobutanoic acid (GABA), demonstrating the potential application of this compound in neuroscience research, although the specific analogues synthesized showed no significant activity in this area (Millan & Prager, 2000).
Synthesis and Structural Studies
There has been significant interest in synthesizing various sulfonamide compounds, including those based on this compound, for their anti-microbial and anti-inflammatory properties. These studies involve detailed structural elucidation and biological potential assessment (Hussain et al., 2022).
Molecular Dynamics in Organic Solids
Solid-state NMR studies of this compound have provided insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of such compounds in different states and their interactions at the molecular level (Kong et al., 2012).
Propriétés
IUPAC Name |
4-aminobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNSKYBSFBPDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)








![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)


